molecular formula C25H21ClN2O4 B2568829 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034551-68-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2568829
CAS No.: 2034551-68-1
M. Wt: 448.9
InChI Key: GTVOQGADIHYFSU-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic organic compound featuring unique structural elements including a xanthene core and an oxazepine ring. Its diverse functional groups enable it to engage in various chemical reactions, making it a valuable molecule in both theoretical and applied chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide involves multiple steps. Starting from 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-3-one, a key intermediate, the process typically involves:

  • Alkylation with an ethylating agent to form the N-ethylated product.

  • Subsequent reaction with 9H-xanthene-9-carboxamide under conditions promoting amide bond formation. Common reagents include alkyl halides and amide coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

For industrial-scale production, process optimization focuses on high yield and purity while minimizing waste. Large-scale syntheses typically use batch reactors with precise control over temperature and pH, ensuring reproducibility and cost-efficiency. Solvent selection is also crucial, often favoring greener alternatives to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide undergoes various reactions:

  • Oxidation: Can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can modify the oxazepine ring.

  • Substitution: Electrophilic aromatic substitution reactions are possible due to the chloro substituent.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: e.g., potassium permanganate, chromates.

  • Reducing agents: e.g., lithium aluminum hydride.

  • Substitution reagents: e.g., halogenated compounds, nitrating mixtures.

Major Products

The major products vary based on reaction conditions, but typically include modified oxazepine derivatives, which may retain or lose the chloro substituent depending on reaction specifics.

Scientific Research Applications

Chemistry

  • Catalysis: This compound can act as a ligand in transition metal-catalyzed reactions.

  • Material Science: Used in the design of novel polymers and organic electronic materials.

Biology and Medicine

  • Pharmaceutical Development: Investigated for potential use in drug design due to its bioactive framework.

  • Biochemical Probes: Used in studying enzyme activity and interactions at the molecular level.

Industry

  • Dye Manufacturing:

  • Analytical Chemistry: Used as a standard or reagent in various analytical techniques.

Comparison with Similar Compounds

Unique Features

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide stands out due to its specific combination of functional groups and structural complexity.

Similar Compounds

  • N-(2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4-yl)ethyl)-9H-xanthene-9-carboxamide: Lacks the 3-oxo group.

  • 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine: A simpler structure without the xanthene carboxamide moiety.

In essence, this compound is a versatile compound with significant potential across various scientific fields, thanks to its complex structure and reactive functional groups.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c26-17-9-10-20-16(13-17)14-28(23(29)15-31-20)12-11-27-25(30)24-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)24/h1-10,13,24H,11-12,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVOQGADIHYFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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